MRT 68601 hydrochloride

Description

Properties

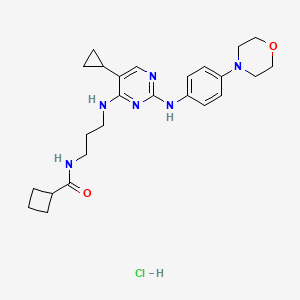

IUPAC Name |

N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O2.ClH/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31;/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBHGYDEKISHIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022530 |

Source

|

| Record name | MRT-68601 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190377-79-7 |

Source

|

| Record name | MRT-68601 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unraveling the Molecular Machinery: A Technical Guide to MRT 68601 Hydrochloride's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT 68601 hydrochloride is a potent small molecule inhibitor with a multifaceted mechanism of action primarily centered on the inhibition of TANK-binding kinase 1 (TBK1). Its activity extends to other related kinases, including I-kappa-B kinase epsilon (IKKε) and Unc-51 like autophagy activating kinase 1 (ULK1), positioning it as a valuable tool for investigating cellular processes such as innate immunity, inflammation, and autophagy. This technical guide provides an in-depth exploration of the core mechanism of action of MRT 68601, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action: Inhibition of TBK1/IKKε and ULK1/2

MRT 68601 hydrochloride functions as an ATP-competitive inhibitor, targeting the kinase domain of its primary targets. This mode of action prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades in which these kinases play a pivotal role.

1.1. Inhibition of the TBK1/IKKε Axis

The primary and most well-characterized activity of MRT 68601 is its potent inhibition of TBK1.[1][2][3] TBK1 and the closely related kinase IKKε are key regulators of the innate immune response. They are activated by various stimuli, including viral and bacterial infections, leading to the phosphorylation and activation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor kappa-B (NF-κB). By inhibiting TBK1, MRT 68601 effectively blocks these downstream signaling events. This has significant implications for inflammatory and autoimmune diseases where the TBK1/IKKε pathway is often dysregulated.

1.2. Modulation of Autophagy through ULK1/2 Inhibition

Beyond its effects on innate immunity, MRT 68601 has been identified as a potent inhibitor of ULK1 and ULK2, two serine/threonine kinases essential for the initiation of autophagy.[4][5] Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins.[5] In cancer cells, autophagy can serve as a pro-survival mechanism, helping them to withstand metabolic stress.[5] By inhibiting ULK1/2, MRT 68601 blocks the formation of autophagosomes, the initial vesicles in the autophagy pathway.[1][2][6] This action has been shown to be particularly relevant in lung cancer cells.[1][2]

Quantitative Data: Potency and Selectivity

The inhibitory activity of MRT 68601 has been quantified in various biochemical and cell-based assays. The following table summarizes the key potency data.

| Target Kinase | Assay Type | IC50 Value | Reference |

| TBK1 | Biochemical | 6 nM | [1][2][3] |

| ULK1 | In vitro | Potent Inhibition | [4] |

| ULK2 | In vitro | Potent Inhibition | [4] |

Note: While MRT 68601 is known to be a potent ULK1/2 inhibitor, specific IC50 values are more clearly defined for the related compound MRT 68921 (ULK1 IC50 = 2.9 nM, ULK2 IC50 = 1.1 nM).[7] MRT 68601's activity on ULK1/2 is described as potent, and it effectively blocks autophagy in cells.[4]

Signaling Pathway Diagrams

To visually represent the mechanism of action of MRT 68601, the following diagrams illustrate its points of intervention in the TBK1/IKKε and ULK1/2 signaling pathways.

Caption: Inhibition of the TBK1/IKKε signaling pathway by MRT 68601.

Caption: Inhibition of autophagy initiation by MRT 68601 via the ULK1/2 complex.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of MRT 68601.

4.1. In Vitro Kinase Assay (TBK1, ULK1/2)

This protocol outlines a general procedure for assessing the inhibitory activity of MRT 68601 against a target kinase in a biochemical assay.

-

Objective: To determine the IC50 value of MRT 68601 for a specific kinase.

-

Materials:

-

Recombinant human kinase (e.g., TBK1, ULK1)

-

Kinase-specific substrate peptide

-

MRT 68601 hydrochloride

-

ATP (including radiolabeled [γ-³²P]ATP for radiometric assays or fluorescently labeled ATP for non-radiometric assays)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of MRT 68601 in DMSO.

-

In a 96-well plate, add the recombinant kinase, the substrate peptide, and the diluted MRT 68601 to the kinase reaction buffer.

-

Pre-incubate the mixture at the optimal reaction temperature (e.g., 25-30°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution containing EDTA).

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal.

-

Plot the percentage of kinase inhibition against the logarithm of the MRT 68601 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

4.2. Cell-Based Autophagy Assay (LC3 Puncta Formation)

This protocol describes a common method to assess the effect of MRT 68601 on autophagy in cultured cells.

-

Objective: To determine if MRT 68601 inhibits autophagosome formation.

-

Materials:

-

Cancer cell line (e.g., lung cancer cells)

-

Cell culture medium and supplements

-

MRT 68601 hydrochloride

-

Autophagy inducer (e.g., Earle's Balanced Salt Solution - EBSS for starvation)

-

Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to measure autophagic flux

-

Primary antibody against LC3

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with MRT 68601 at various concentrations for a predetermined time. Include a vehicle control (DMSO).

-

To measure autophagic flux, co-treat a subset of cells with a lysosomal inhibitor for the final hours of the experiment.

-

Induce autophagy by replacing the medium with EBSS for a short period (e.g., 1-2 hours) in a subset of wells.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate the cells with the primary anti-LC3 antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of LC3 puncta per cell. A decrease in LC3 puncta in the presence of MRT 68601, especially under induced autophagy and in the presence of a lysosomal inhibitor, indicates inhibition of autophagosome formation.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for characterizing a kinase inhibitor like MRT 68601.

Caption: A logical workflow for the preclinical evaluation of MRT 68601.

Conclusion

MRT 68601 hydrochloride is a potent and valuable research tool with a well-defined mechanism of action centered on the inhibition of TBK1 and ULK1/2. Its ability to modulate both innate immune signaling and autophagy provides a powerful means to dissect these complex cellular pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize MRT 68601 in their studies of cancer, inflammation, and neurodegenerative diseases where these pathways are of significant interest. Further investigation into its broader kinome selectivity and in vivo efficacy will continue to refine our understanding of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mskcc.org [mskcc.org]

- 6. medkoo.com [medkoo.com]

- 7. selleckchem.com [selleckchem.com]

MRT68601 Hydrochloride: An In-depth Technical Guide to a Potent TBK1 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive overview of MRT68601 hydrochloride, a potent and specific inhibitor of TANK-binding kinase 1 (TBK1). TBK1 is a crucial serine/threonine kinase that plays a central role in innate immunity, autophagy, and cellular proliferation. Dysregulation of TBK1 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it a significant target for therapeutic development. This document details the mechanism of action of MRT68601, its chemical properties, and its effects on cellular signaling pathways. Furthermore, it provides detailed experimental protocols for researchers and drug development professionals working with this compound, along with a summary of its quantitative data and visualizations of key biological pathways and experimental workflows.

Introduction

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) family member that acts as a critical node in multiple signal transduction pathways.[1] It is essential for the production of type I interferons (IFNs) in response to viral and bacterial infections. Upon activation by upstream sensors of pathogens, TBK1 phosphorylates and activates transcription factors such as interferon regulatory factor 3 (IRF3) and IRF7, leading to the expression of IFN-α and IFN-β.[1] Beyond its role in innate immunity, TBK1 is also involved in regulating autophagy, NF-κB signaling, and cell survival.[2][3] Given its multifaceted roles, inhibitors of TBK1 are valuable tools for dissecting these pathways and hold potential as therapeutic agents.

MRT68601 hydrochloride is a potent small molecule inhibitor of TBK1.[4][5] This guide serves as a technical resource for researchers utilizing MRT68601, providing detailed information on its biological activity and methodologies for its use in laboratory settings.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride | [6][7] |

| Molecular Formula | C₂₅H₃₅ClN₆O₂ | [4][6] |

| Molecular Weight | 487.04 g/mol | [4][5] |

| CAS Number | 1962928-25-1 | [4][7] |

| Appearance | Solid powder | [6] |

| Purity | ≥98% | [5][7] |

| Solubility | Soluble in water and DMSO to 100 mM | [5][7] |

| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [5][6] |

Mechanism of Action and Biological Activity

MRT68601 acts as an ATP-competitive inhibitor of TBK1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[8] The primary biological activities of MRT68601 include:

-

Inhibition of TBK1 Kinase Activity: MRT68601 potently inhibits the enzymatic activity of TBK1.[4][5]

-

Suppression of Innate Immune Signaling: By inhibiting TBK1, MRT68601 blocks the phosphorylation of IRF3, a key step in the induction of type I interferons.[9]

-

Modulation of Autophagy: MRT68601 has been shown to inhibit the formation of autophagosomes in certain cancer cell lines.[4][5]

-

Inhibition of NF-κB Signaling: While TBK1's role in canonical NF-κB activation is context-dependent, its inhibition can affect non-canonical NF-κB pathways.[10]

Quantitative Data

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of MRT68601 against TBK1 and a selection of other kinases to illustrate its selectivity. IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinase | IC₅₀ (nM) | Reference |

| TBK1 | 6 | [4][5][9] |

| IKKε | Data not available | |

| MARK3 | >10-fold selective over TBK1 | [11] |

| Other kinases | Generally >10-fold selective over TBK1 | [11] |

Cellular Activity

The following table provides a summary of the observed effects of MRT68601 in cellular assays.

| Assay | Cell Line | Effect | Concentration | Reference |

| Inhibition of Autophagosome Formation | Lung Cancer Cells | Inhibition of autophagosome formation | Not specified | [4][5] |

| Inhibition of IRF3 Phosphorylation | RAW264.7 Macrophages | Inhibition of LPS-stimulated IRF3 phosphorylation | 10 µM | [11] |

| Cell Viability | A549 NSCLC Cells | Reduction in viable cells | 1-10 µM (72h) | [11] |

| Inhibition of Fibroblast Activation | Normal Lung Fibroblasts | Reduction in fibrogenic gene expression | 1-15 µM | [12] |

Experimental Protocols

In Vitro TBK1 Kinase Assay

This protocol is a general guideline for determining the in vitro potency of MRT68601 against TBK1.

Materials:

-

Recombinant human TBK1 enzyme

-

Kinase substrate (e.g., IRF3 peptide)

-

MRT68601 hydrochloride

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[13]

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[14]

-

384-well plates

Procedure:

-

Prepare serial dilutions of MRT68601 in kinase buffer.

-

In a 384-well plate, add 1 µl of the MRT68601 dilution or vehicle (DMSO) control.[13]

-

Add 2 µl of a solution containing recombinant TBK1 enzyme and the kinase substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2 µl of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for TBK1.

-

Incubate the plate at room temperature for 60 minutes.[13]

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for 30 minutes.[13][14]

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phospho-IRF3

This protocol describes how to assess the effect of MRT68601 on the phosphorylation of IRF3 in cultured cells.

Materials:

-

Cell line of interest (e.g., RAW264.7 macrophages)

-

MRT68601 hydrochloride

-

Stimulating agent (e.g., Lipopolysaccharide - LPS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of MRT68601 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., 1 µg/ml LPS for 1 hour) to induce IRF3 phosphorylation.[11]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRF3 (e.g., 1:1000 dilution) overnight at 4°C.[15]

-

Wash the membrane three times with TBST for 10 minutes each.[15]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 11.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total IRF3 and a loading control to ensure equal loading.

Western Blot for Autophagy Markers (LC3)

This protocol outlines the detection of LC3-I to LC3-II conversion, a hallmark of autophagy, by western blot.

Materials:

-

Cell line of interest

-

MRT68601 hydrochloride

-

Autophagy modulators (e.g., Chloroquine - CQ, as a lysosomal inhibitor)

-

Cell lysis buffer

-

Primary antibodies: anti-LC3, anti-GAPDH (or other suitable loading control, but not actin)[16]

-

Other materials as described in the Western Blot for Phospho-IRF3 protocol.

Procedure:

-

Plate cells and treat with MRT68601 or vehicle for the desired time (e.g., 24 hours).[11] In some experiments, co-treatment with an autophagy flux inhibitor like chloroquine (e.g., 20 µM) for the last few hours can help to assess autophagic flux.[17]

-

Harvest and lyse the cells as described previously. It is recommended to prepare fresh samples and avoid repeated freeze-thaw cycles.[16]

-

Perform SDS-PAGE and western blotting as described above. Note that LC3 binds more strongly to PVDF membranes.[16]

-

Incubate the membrane with the primary anti-LC3 antibody. Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected. LC3-II migrates faster on SDS-PAGE gels.[16]

-

Proceed with washing, secondary antibody incubation, and detection.

-

Quantify the band intensities of LC3-II relative to a loading control to assess changes in autophagosome numbers.

Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of MRT68601 target engagement with TBK1 in a cellular context.[18]

Materials:

-

Cell line expressing TBK1

-

MRT68601 hydrochloride

-

PBS with protease and phosphatase inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Equipment for cell lysis (e.g., for freeze-thaw cycles)

-

Western blot materials as described previously, with a primary antibody against TBK1.

Procedure:

-

Treat cultured cells with MRT68601 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.

-

Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures in a thermal cycler for a set time (e.g., 3-5 minutes). A typical temperature gradient would be from 40°C to 70°C.[11]

-

Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 37°C water bath).[11]

-

Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to new tubes and determine the protein concentration.

-

Analyze the amount of soluble TBK1 remaining at each temperature by western blotting.

-

A positive target engagement will result in a thermal stabilization of TBK1 in the MRT68601-treated samples, meaning more soluble TBK1 will be detected at higher temperatures compared to the vehicle-treated control.

In Vivo Xenograft Tumor Model

This is a general protocol for evaluating the in vivo efficacy of MRT68601 in a mouse xenograft model. All animal experiments must be conducted in accordance with approved institutional guidelines.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line of interest (e.g., A549)

-

Matrigel

-

MRT68601 hydrochloride formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Culture the cancer cells to be implanted.

-

Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (e.g., 1:1 ratio).[12]

-

Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[19]

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer MRT68601 or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor the tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Visualizations

Signaling Pathway Diagrams

Caption: TBK1 signaling pathway and the inhibitory action of MRT68601.

Experimental Workflow Diagrams

Caption: General workflow for Western Blot analysis.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

MRT68601 hydrochloride is a valuable research tool for investigating the multifaceted roles of TBK1 in cellular physiology and disease. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. This guide provides the foundational knowledge and detailed protocols necessary for its effective use in the laboratory. Further research into the full kinase selectivity profile and its effects in various disease models will continue to elucidate the therapeutic potential of targeting TBK1.

References

- 1. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. The IKK‐related kinase TBK1 activates mTORC1 directly in response to growth factors and innate immune agonists | The EMBO Journal [link.springer.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BiTE® Xenograft Protocol [protocols.io]

- 13. promega.com [promega.com]

- 14. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]

- 15. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

MRT 68601 Hydrochloride: A Technical Guide to its Role in Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT 68601 hydrochloride is a potent small molecule inhibitor with significant implications for the study and therapeutic targeting of autophagy. Initially identified as a TANK-binding kinase 1 (TBK1) inhibitor, emerging evidence and the activity of structurally related compounds strongly indicate that MRT 68601 also functions as a powerful dual inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2. These serine/threonine kinases are central to the initiation of the autophagy cascade, a critical cellular process for homeostasis, which is also implicated in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of MRT 68601 hydrochloride, its mechanism of action in the context of autophagy, relevant quantitative data from preclinical studies, and detailed experimental protocols for its investigation.

Introduction to MRT 68601 Hydrochloride and Autophagy

Autophagy is a highly conserved catabolic process whereby cells degrade and recycle their own components to maintain cellular homeostasis and survive periods of stress, such as nutrient deprivation. The initiation of autophagy is tightly regulated by a complex signaling network, with the ULK1 and ULK2 kinases playing a pivotal role. MRT 68601 hydrochloride has emerged as a valuable chemical probe to dissect the molecular mechanisms of autophagy and as a potential therapeutic agent to modulate this pathway in disease. While initially characterized as an inhibitor of TBK1, its structural analogues, MRT67307 and MRT68921, have been demonstrated to be potent inhibitors of ULK1 and ULK2, suggesting a similar mode of action for MRT 68601 in the context of autophagy inhibition.[1][2][3]

Mechanism of Action: Dual Inhibition of ULK1 and ULK2

MRT 68601 hydrochloride and its analogues are ATP-competitive inhibitors that target the kinase domain of ULK1 and ULK2.[1] By binding to the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the initiation of the autophagic process. The inhibition of ULK1/2 kinase activity leads to a failure in the recruitment of the downstream autophagy machinery to the phagophore assembly site, ultimately halting the formation of autophagosomes.[1][4]

Signaling Pathway

The ULK1/2 complex is a key integrator of nutrient sensing pathways, primarily regulated by the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK). Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/2 complex. Conversely, under nutrient-poor conditions or cellular stress, AMPK is activated, which in turn activates ULK1/2 both directly through phosphorylation and indirectly by inhibiting mTORC1. MRT 68601, by directly inhibiting ULK1/2, effectively uncouples the autophagy initiation complex from these upstream regulatory signals.

Quantitative Data

| Compound | Target | IC50 (nM) | Reference |

| MRT67307 | ULK1 | 45 | [Petherick et al., 2015][1] |

| ULK2 | 38 | [Petherick et al., 2015][1] | |

| MRT68921 | ULK1 | 2.9 | [Petherick et al., 2015][1] |

| ULK2 | 1.1 | [Petherick et al., 2015][1] | |

| MRT 68601 | TBK1 | 6 | [Newman et al., 2012][5] |

Table 1: In vitro kinase inhibitory activities of MRT 68601 and related compounds.

Experimental Protocols

The following protocols are adapted from methodologies used to characterize ULK1/2 inhibitors and can be applied to investigate the effects of MRT 68601 hydrochloride on autophagy.

Western Blotting for Autophagy Markers

This protocol is designed to assess the effect of MRT 68601 on the levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the phosphorylation of ATG13, a direct substrate of ULK1.

Experimental Workflow:

References

- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer [mdpi.com]

- 4. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

MRT68601 Hydrochloride: A Technical Guide to its Role in NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and cellular inflammatory responses.[1][2] This technical guide provides an in-depth overview of the mechanism of action of MRT68601, with a particular focus on its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows for researchers in drug discovery and development.

Introduction to MRT68601 Hydrochloride

MRT68601 is a small molecule inhibitor that has been instrumental in elucidating the cellular functions of TBK1 and its homolog, IκB kinase ε (IKKε).[3] TBK1 is a serine/threonine kinase that plays a pivotal role in multiple signaling pathways, including the activation of interferon regulatory factors (IRFs) and NF-κB, which are critical for anti-viral responses, inflammatory cytokine production, and cell survival.[2][4][5] Dysregulation of TBK1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][6]

Mechanism of Action: Inhibition of the Non-Canonical NF-κB Pathway

MRT68601 exerts its effects primarily through the inhibition of TBK1 kinase activity.[1] This inhibition has significant downstream consequences, most notably on the non-canonical NF-κB signaling pathway.

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli and results in the activation of the RelA/p50 dimer. In contrast, the non-canonical pathway is activated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members and leads to the processing and nuclear translocation of the p100 subunit to its active p52 form, which then dimerizes with RelB.[7]

TBK1 has been shown to be a critical component in the activation of the non-canonical NF-κB pathway.[3] By inhibiting TBK1, MRT68601 prevents the phosphorylation and subsequent nuclear translocation of RelB, a key transcription factor in this pathway.[3][8][9] This leads to the downregulation of RelB target genes, which are involved in cell survival and proliferation.[4]

Quantitative Data

The following tables summarize the key quantitative data for MRT68601 hydrochloride based on available literature.

| Parameter | Value | Target | Reference |

| IC₅₀ | 6 nM | TBK1 | [1] |

| IC₅₀ | >100-fold selectivity over TBK1 | Various other kinases (except MARK3) | [3] |

| Cell-Based Assay | Cell Line | Concentration | Effect | Reference |

| Inhibition of RelB nuclear localization | A549 | 10 µM | Significant reduction in nuclear RelB | [3][8][9] |

| Inhibition of cell viability | A549 | 1-10 µM | Dose-dependent decrease in viable cells | [3] |

| Inhibition of autophagosome formation | A549 | 1 µM | Reduction in autophagic puncta | [3][8] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathways and a typical experimental workflow.

Caption: Non-Canonical NF-κB Signaling Pathway and the inhibitory action of MRT68601 on TBK1.

Caption: A typical experimental workflow for evaluating the effect of MRT68601 on NF-κB signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of MRT68601.

Cell Culture and Treatment

-

Cell Line: A549 non-small cell lung cancer cells are a commonly used model.[3]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: MRT68601 hydrochloride is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, cells are treated with the desired concentration of MRT68601 (e.g., 1-10 µM) or an equivalent volume of DMSO as a vehicle control for the indicated time period (e.g., 24 hours).[3][8]

Western Blot Analysis

-

Objective: To determine the effect of MRT68601 on the protein levels and phosphorylation status of key components of the NF-κB pathway.

-

Procedure:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., phospho-RelB, total RelB, TBK1, GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence for RelB Nuclear Translocation

-

Objective: To visualize and quantify the effect of MRT68601 on the subcellular localization of RelB.

-

Procedure:

-

A549 cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.

-

Cells are treated with MRT68601 or DMSO as described above.

-

After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

After blocking with 1% BSA in PBS for 30 minutes, cells are incubated with an anti-RelB primary antibody overnight at 4°C.

-

Cells are washed and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on glass slides and imaged using a fluorescence microscope.

-

The percentage of cells with nuclear RelB staining is quantified.

-

Cell Viability Assay

-

Objective: To assess the impact of MRT68601 on the proliferation and survival of cancer cells.

-

Procedure (MTT Assay):

-

A549 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Cells are treated with various concentrations of MRT68601 for a specified duration (e.g., 72 hours).[3]

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Conclusion

MRT68601 hydrochloride is a valuable research tool for investigating the roles of TBK1 and the non-canonical NF-κB pathway in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the complex signaling networks regulated by TBK1. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to utilize MRT68601 in their studies of cancer biology, immunology, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of TBK1 Inhibition in Targeted Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]

- 6. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

MRT68601 Hydrochloride: A Technical Guide to its Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68601 hydrochloride is a potent small molecule inhibitor with significant implications for the modulation of innate immune signaling pathways. Primarily recognized as a formidable inhibitor of TANK-binding kinase 1 (TBK1), MRT68601 also demonstrates activity against the related IκB kinase ε (IKKε) and Unc-51 like autophagy activating kinase 1 (ULK1). This technical guide provides an in-depth overview of MRT68601, presenting its biochemical and cellular activities, detailing its mechanism of action within key innate immunity pathways, and offering comprehensive experimental protocols for its characterization. The information is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize MRT68601 as a tool for research and potential therapeutic development.

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A central player in this intricate network is TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase that integrates signals from various pattern recognition receptors (PRRs) to orchestrate an effective immune response. TBK1, along with its homolog IKKε, is pivotal in the phosphorylation and activation of interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-I), a class of cytokines essential for antiviral defense. Furthermore, TBK1 is implicated in the activation of the NF-κB signaling pathway, which governs the expression of a wide array of pro-inflammatory genes.

MRT68601 hydrochloride has emerged as a valuable chemical probe for dissecting the complex roles of TBK1 in cellular processes. Its ability to potently and selectively inhibit TBK1 allows for the precise interrogation of TBK1-mediated signaling events. This guide will explore the multifaceted activities of MRT68601, with a particular focus on its impact on innate immunity.

Quantitative Data

The inhibitory activity of MRT68601 and related compounds has been characterized against several key kinases involved in innate immunity and autophagy. The following tables summarize the available quantitative data for easy comparison.

Table 1: Inhibitory Activity of MRT68601 Hydrochloride

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| TBK1 | 6 | Not specified | [1] |

| IKKε | <100 | Not specified | [1] |

| MARK3 | <100 | Not specified | [1] |

Table 2: Inhibitory Activity of Related Compounds (for context)

| Compound | Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| MRT67307 | TBK1 | 19 | 0.1 mM ATP | [2] |

| IKKε | 160 | 0.1 mM ATP | [2] | |

| ULK1 | 45 | Not specified | [2] | |

| ULK2 | 38 | Not specified | [2] | |

| MRT68921 | ULK1 | 2.9 | Not specified | [2] |

| ULK2 | 1.1 | Not specified | [2] |

Signaling Pathways

MRT68601 exerts its effects by intervening in critical signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this inhibitor.

Figure 1: The TBK1/IKKε signaling pathway in innate immunity. MRT68601 inhibits TBK1 and IKKε, blocking downstream IRF3 and NF-κB activation.

Figure 2: The ULK1 signaling pathway in autophagy. MRT68601 can also inhibit ULK1, thereby blocking the initiation of autophagy.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of MRT68601 hydrochloride.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of MRT68601 on the enzymatic activity of TBK1, IKKε, and ULK1.

Materials:

-

Recombinant human TBK1, IKKε, or ULK1 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Substrate peptide (e.g., a generic kinase substrate or a specific peptide for each kinase)

-

ATP (at a concentration close to the Km for each enzyme)

-

MRT68601 hydrochloride (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare a serial dilution of MRT68601 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted MRT68601 or DMSO (vehicle control).

-

Add the kinase and substrate peptide solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each MRT68601 concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for IRF3 Phosphorylation (Western Blot)

This assay assesses the ability of MRT68601 to inhibit the phosphorylation of IRF3 in a cellular context.

Materials:

-

Human monocytic cell line (e.g., THP-1) or mouse macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Stimulant for the TBK1 pathway (e.g., poly(I:C) for TLR3, LPS for TLR4, or cGAMP for STING)

-

MRT68601 hydrochloride (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of MRT68601 or DMSO for 1-2 hours.

-

Stimulate the cells with the chosen agonist for the appropriate time (e.g., 1-3 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe for total IRF3 and β-actin as loading controls.

-

Quantify the band intensities to determine the relative levels of phosphorylated IRF3.

NF-κB and ISRE Reporter Gene Assay (Luciferase Assay)

This assay measures the transcriptional activity of NF-κB and Interferon-Stimulated Response Elements (ISRE), which are downstream of TBK1 activation.

Materials:

-

HEK293T cells

-

Cell culture medium (DMEM with 10% FBS)

-

Plasmids: NF-κB-luciferase reporter, ISRE-luciferase reporter, and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Stimulant for the TBK1 pathway

-

MRT68601 hydrochloride (dissolved in DMSO)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white plates

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the appropriate reporter plasmid (NF-κB-luc or ISRE-luc) and the control Renilla plasmid.

-

After 24 hours, seed the transfected cells into 96-well plates.

-

Pre-treat the cells with MRT68601 or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate agonist for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Calculate the fold induction of reporter activity relative to the unstimulated control.

Autophagy Assessment (LC3 Puncta Formation)

This assay visualizes the formation of autophagosomes by monitoring the localization of LC3B.

Materials:

-

Cells stably expressing GFP-LC3B or mRFP-GFP-LC3B

-

Cell culture medium

-

Autophagy inducer (e.g., starvation medium - EBSS) or mTOR inhibitor (e.g., Torin1)

-

MRT68601 hydrochloride (dissolved in DMSO)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed GFP-LC3B expressing cells on glass coverslips in a 24-well plate.

-

Pre-treat the cells with MRT68601 or DMSO for 1-2 hours.

-

Induce autophagy by replacing the medium with EBSS or adding an mTOR inhibitor for 2-4 hours.

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells and stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the number of GFP-LC3B puncta per cell. An increase in puncta indicates the accumulation of autophagosomes. Inhibition of this increase by MRT68601 suggests a blockage of autophagy initiation.

Experimental Workflow

The characterization of a TBK1 inhibitor like MRT68601 typically follows a structured workflow, from initial screening to in-depth cellular and in vivo validation.

Figure 3: A representative experimental workflow for the characterization of a TBK1 inhibitor like MRT68601.

Conclusion

MRT68601 hydrochloride is a powerful research tool for investigating the roles of TBK1, IKKε, and ULK1 in innate immunity and other cellular processes. Its high potency and well-characterized inhibitory profile make it an ideal candidate for dissecting the intricate signaling networks that govern inflammation, antiviral responses, and autophagy. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of MRT68601 in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of innate immune regulation and the identification of novel therapeutic strategies for a range of human diseases.

References

MRT68601 Hydrochloride: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRT68601 hydrochloride, a potent and selective inhibitor of TANK-binding kinase 1 (TBK1). Given the critical role of TBK1 in orchestrating innate immunity and autophagy, MRT68601 serves as an essential chemical probe for investigating neuroinflammatory processes. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways involved.

Core Properties of MRT68601 Hydrochloride

MRT68601 hydrochloride is a small molecule inhibitor belonging to a pyrimidine series.[1] It is recognized for its high potency in targeting TBK1, a non-canonical IκB kinase (IKK) that is a central node in pathways linking inflammation, autophagy, and cellular homeostasis.[2][3][4]

| Property | Value | Source(s) |

| Target | TANK-binding kinase 1 (TBK1) | [1][2][5] |

| IC₅₀ | 6 nM | [1][2][5] |

| Molecular Formula | C₂₅H₃₄N₆O₂·HCl | [1] |

| Molecular Weight | 487.04 g/mol | [1] |

| CAS Number | 1962928-25-1 | [1] |

| Solubility | Soluble to 100 mM in Water and DMSO | [1] |

| Purity | ≥98% | [1][5] |

Table 1: Summary of quantitative and physical data for MRT68601 hydrochloride. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]

Mechanism of Action and Signaling Pathways

MRT68601 exerts its effects primarily through the potent inhibition of TBK1 kinase activity.[1][2] TBK1 is a key regulator in multiple cellular processes implicated in neurodegenerative and neuroinflammatory diseases.[3][7][8]

2.1. Inhibition of Innate Immune Signaling

TBK1 is a critical downstream kinase in pathways that detect pathogenic or endogenous danger signals.[7] It is activated by various sensors, including Toll-like receptors (TLRs) and the cGAS-STING pathway, which detects cytosolic DNA.[7] Upon activation, TBK1 phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3), leading to its dimerization, nuclear translocation, and the subsequent production of type-I interferons (IFNs).[7][9] This response is a cornerstone of innate immunity but can contribute to chronic neuroinflammation when dysregulated. By inhibiting TBK1, MRT68601 can block this cascade, preventing the production of key inflammatory mediators.

2.2. Modulation of Autophagy

TBK1 plays a crucial role in selective autophagy, the process of targeting specific cellular components like damaged mitochondria (mitophagy) or protein aggregates for degradation.[3][8] It functions by phosphorylating autophagy receptors, such as p62/SQSTM1 and Optineurin (OPTN), which act as adaptors linking ubiquitinated cargo to the autophagosome machinery.[3][7] Inhibition of TBK1 by MRT68601 has been shown to inhibit the formation of autophagosomes.[1][2][10] This function is particularly relevant in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), where mutations in TBK1 and OPTN are found and defects in autophagy are a pathological hallmark.[3][8]

Experimental Protocols for Neuroinflammation Research

MRT68601 can be used in a variety of in vitro and in vivo models to dissect the role of TBK1 in neuroinflammation.[11][12] Below are representative protocols for its application in cell-based assays.

3.1. General Workflow for In Vitro Anti-Neuroinflammatory Assessment

This workflow outlines the key steps to evaluate the efficacy of MRT68601 in a cellular model of neuroinflammation, such as using lipopolysaccharide (LPS) to stimulate microglial cells.[12][13]

3.2. Protocol: Inhibition of Cytokine Production in Microglia

This protocol details the steps for measuring the effect of MRT68601 on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.[14][15][16]

-

Cell Culture:

-

Culture murine BV-2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare stock solutions of MRT68601 hydrochloride in sterile DMSO or water.

-

Pre-treat the cells with desired concentrations of MRT68601 (e.g., 10 nM - 1 µM) or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

-

-

Cytokine Measurement (ELISA):

-

After the incubation period, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

3.3. Protocol: Western Blot for TBK1 Pathway Activation

This protocol is for assessing the phosphorylation status of TBK1 and its downstream target IRF3.[9]

-

Cell Culture and Treatment:

-

Seed cells (e.g., BV-2 or RAW 264.7 macrophages) in a 6-well plate.

-

Perform pre-treatment with MRT68601 and stimulation with LPS as described in section 3.2, typically for a shorter duration (e.g., 30-60 minutes) to capture peak signaling events.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[9]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

3.4. Protocol: Autophagy Flux Assay

This protocol measures the effect of MRT68601 on the dynamic process of autophagy (autophagic flux) using the lysosomal inhibitor Bafilomycin A1 (BafA1).[10]

-

Cell Culture and Treatment:

-

Seed cells (e.g., A549 or neuronal cell lines) in a 6-well plate.

-

Treat cells with MRT68601 (e.g., 1 µM) or vehicle for 24 hours.

-

For the last 4 hours of the incubation, add BafA1 (100 nM) to one set of wells for each condition. BafA1 prevents the fusion of autophagosomes with lysosomes, causing the accumulation of the lipidated form of LC3 (LC3-II).

-

-

Protein Analysis:

-

Lyse the cells and perform Western blotting as described in section 3.3.

-

Probe the membrane with a primary antibody against LC3. Both LC3-I (cytosolic form) and LC3-II (membrane-bound form) will be detected.

-

Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of BafA1. A significant accumulation of LC3-II with BafA1 treatment indicates active flux. Inhibition of this accumulation by MRT68601 would demonstrate a blockage of autophagy.[10]

-

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TBK1: a new player in ALS linking autophagy and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MRT 68601 hydrochloride | TANK Binding Kinase | Tocris Bioscience [tocris.com]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. Human TBK1: A Gatekeeper of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of inflammatory responses in vitro and in vivo by lipophilic HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Hydroxydictyolactone alleviates cerebral ischemia injury by regulating neuroinflammation and autophagy via AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microglial pro-inflammatory mechanisms induced by monomeric C-reactive protein are counteracted by soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microglial MT1 activation inhibits LPS‐induced neuroinflammation via regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of MRT68601 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of innate immunity and cellular inflammatory responses. It also demonstrates significant inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, crucial components of the autophagy pathway. This dual activity makes MRT68601 a valuable tool for investigating the interplay between inflammation, autophagy, and diseases such as cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of MRT68601 hydrochloride, including detailed experimental protocols and quantitative data to support its use in research and drug development.

Discovery and Rationale

MRT68601 was identified through a focused discovery program aimed at developing small molecule inhibitors of TBK1 and IKKε. These non-canonical IKK kinases play a pivotal role in the activation of interferon regulatory factors (IRFs) and NF-κB signaling pathways, which are often dysregulated in inflammatory diseases and various cancers. The rationale for targeting these kinases is to modulate the production of pro-inflammatory cytokines and to interfere with the survival signals that are crucial for tumor cell proliferation. Further characterization of MRT68601 revealed its potent inhibitory effect on ULK1 and ULK2, positioning it as a valuable chemical probe to explore the therapeutic potential of targeting the autophagy initiation complex.

Chemical Synthesis of MRT68601 Hydrochloride

The synthesis of MRT68601 hydrochloride is a multi-step process. A detailed, step-by-step protocol is outlined below, based on established synthetic chemistry principles.

Experimental Protocol: Synthesis of MRT68601 Hydrochloride

Step 1: Synthesis of Intermediate 1 (2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine)

-

To a solution of 2,4-dichloropyrimidine in a suitable solvent such as isopropanol, add p-anisidine.

-

The reaction mixture is stirred at reflux for a specified period, typically 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with a cold solvent, such as diethyl ether, and dried under vacuum to yield the desired intermediate.

Step 2: Synthesis of Intermediate 2 (N2-(4-methoxyphenyl)-N4-(3-((tert-butoxycarbonyl)amino)propyl)pyrimidine-2,4-diamine)

-

Intermediate 1 is reacted with tert-butyl (3-aminopropyl)carbamate in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

The reaction is heated to an elevated temperature, for instance, 80-100 °C, for several hours until the starting material is consumed.

-

The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of MRT68601 (Free Base)

-

The Boc-protecting group of Intermediate 2 is removed under acidic conditions, for example, by treating with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in dioxane.

-

The reaction is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure, and the resulting amine is coupled with a suitable acylating agent, such as an activated ester or an acyl chloride of the desired side chain, in the presence of a coupling agent like HATU or HBTU and a base (e.g., DIPEA) in DMF.

-

The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.

-

The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the pure free base of MRT68601.

Step 4: Formation of MRT68601 Hydrochloride Salt

-

The purified free base of MRT68601 is dissolved in a minimal amount of a suitable solvent, such as methanol or ethyl acetate.

-

A solution of hydrochloric acid in a solvent like diethyl ether or dioxane is added dropwise with stirring.

-

The resulting precipitate, MRT68601 hydrochloride, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Biological Activity and Mechanism of Action

MRT68601 hydrochloride exerts its biological effects through the potent and selective inhibition of key kinases involved in inflammation and autophagy.

Kinase Inhibitory Profile

The kinase selectivity of MRT68601 was extensively profiled against a panel of kinases. The compound demonstrates high potency against its primary targets, TBK1 and IKKε, with significant activity also observed against ULK1 and ULK2.

| Kinase Target | IC50 (nM) |

| TBK1 | 6 |

| IKKε | Data not available |

| ULK1 | Data not available |

| ULK2 | Data not available |

| MARK3 | >10-fold selective over TBK1 |

| Note: A comprehensive kinase selectivity profile with specific IC50 values for IKKε, ULK1, and ULK2 is not publicly available in the reviewed literature. |

Experimental Protocol: Kinase Selectivity Profiling

Kinase selectivity profiling was performed at the Protein Phosphorylation Unit, University of Dundee. A typical kinase inhibition assay involves the following steps:

-

Reagents and Buffers: Prepare assay buffer containing a buffer salt (e.g., HEPES), MgCl2, ATP, and a specific peptide substrate for the kinase of interest.

-

Enzyme and Inhibitor Preparation: Recombinant human kinases are used. MRT68601 hydrochloride is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The kinase reaction is initiated by mixing the kinase, the peptide substrate, and the test compound (MRT68601) in the assay buffer.

-

The reaction is started by the addition of [γ-32P]ATP or [γ-33P]ATP.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific time.

-

The reaction is stopped by spotting the mixture onto phosphocellulose paper or by adding a stop solution.

-

The filter paper is washed to remove unincorporated radiolabeled ATP.

-

The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Autophagy

MRT68601 has been shown to inhibit autophagosome formation in lung cancer cells.[1] This is consistent with its inhibitory activity against ULK1 and ULK2, which are essential for the initiation of the autophagy process.

Experimental Protocol: Autophagy Flux Assay in A549 Cells

The effect of MRT68601 on autophagy can be assessed using an autophagy flux assay, which measures the degradation of autophagy-related proteins like LC3-II.

-

Cell Culture: A549 non-small cell lung cancer cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum.

-

Treatment: Cells are treated with various concentrations of MRT68601 hydrochloride or a vehicle control (DMSO) for a specified period (e.g., 24 hours). In some conditions, a lysosomal inhibitor such as chloroquine (CQ) or bafilomycin A1 is added for the last few hours of the treatment to block the degradation of autophagosomes.

-

Cell Lysis and Western Blotting:

-

Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against LC3 and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The levels of LC3-I and LC3-II are quantified by densitometry. An increase in the LC3-II/LC3-I ratio in the presence of a lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux. Conversely, a decrease in the accumulation of LC3-II in the presence of a lysosomal inhibitor and MRT68601 suggests an inhibition of autophagic flux.

Signaling Pathways and Workflows

Signaling Pathway of TBK1/IKKε Inhibition

The inhibition of TBK1 and IKKε by MRT68601 disrupts the downstream signaling cascade that leads to the activation of IRF3 and NF-κB. This, in turn, reduces the expression of type I interferons and other pro-inflammatory genes.

References

MRT 68601 Hydrochloride: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT 68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and autophagy. This technical guide provides an in-depth analysis of the target specificity of MRT 68601, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways. The information compiled herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of MRT 68601 in their studies.

Core Target Profile

MRT 68601 hydrochloride is a potent inhibitor of TBK1 with a reported IC50 value of 6 nM.[1] Its inhibitory activity extends to the closely related IKKε kinase, albeit with lower potency. The selectivity of MRT 68601 for TBK1 has been demonstrated through kinase profiling, which indicates at least a 10-fold greater selectivity for TBK1 over a panel of other kinases, with the notable exception of MARK3.

Quantitative Kinase Inhibition Data

The following table summarizes the known inhibitory activities of MRT 68601 hydrochloride against its primary targets and key off-targets.

| Kinase Target | IC50 (nM) | Notes |

| TBK1 | 6 | Primary Target |

| IKKε | Less potent than TBK1 | Closely related off-target |

| MARK3 | Inhibition observed | Off-target |

Note: A comprehensive kinase selectivity profile from Reilly et al. (2012) was referenced in publications, but the full supplementary data containing the complete kinase panel was not publicly accessible at the time of this guide's compilation.

Signaling Pathways

MRT 68601 primarily exerts its effects by inhibiting the kinase activity of TBK1, which plays a crucial role in multiple signaling pathways, including the innate immune response and the regulation of autophagy.

TBK1-Mediated Innate Immunity

TBK1 is a central kinase in the signaling cascade downstream of pattern recognition receptors (PRRs), leading to the production of type I interferons and other inflammatory cytokines.

Role in Autophagy

TBK1 is also implicated in the regulation of autophagy, a cellular process for the degradation and recycling of cellular components. MRT 68601 has been utilized as a tool to probe the role of TBK1 in this pathway, where it has been shown to inhibit the formation of autophagosomes in lung cancer cells.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the target specificity of MRT 68601.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is based on the general methodology employed by the MRC Protein Phosphorylation and Ubiquitylation Unit at the University of Dundee, where the initial kinase profiling of MRT 68601 was performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of MRT 68601 against a panel of purified kinases.

Materials:

-

Purified recombinant kinases

-

Specific peptide or protein substrates for each kinase

-

MRT 68601 hydrochloride stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)

-

[γ-³³P]ATP

-

1% orthophosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Workflow:

Procedure:

-

Compound Dilution: Prepare a series of dilutions of MRT 68601 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup: In a reaction tube, combine the assay buffer, the specific kinase, and its corresponding substrate.

-

Inhibitor Addition: Add the diluted MRT 68601 or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.

-

Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP. Incubate for a predetermined time (e.g., 20-30 minutes) at 30°C, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Immerse the P81 papers in 1% orthophosphoric acid and wash several times to remove unincorporated [γ-³³P]ATP.

-

Quantification: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of MRT 68601 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Target Specificity Against ULK1 and ULK2

A critical aspect of characterizing a kinase inhibitor is understanding its activity against closely related kinases or those in convergent pathways. Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2 are key initiators of autophagy. While MRT 68601 is used to study TBK1's role in autophagy, it is important to distinguish its direct effects from those of other compounds. For instance, MRT68921, a related compound, is a known potent inhibitor of ULK1 and ULK2.

Currently, there is a lack of direct, quantitative evidence in the public domain demonstrating the inhibitory activity (IC50 values) of MRT 68601 specifically against ULK1 and ULK2. Further investigation through direct binding or enzymatic assays would be necessary to definitively rule out or quantify any off-target effects on these kinases.

Conclusion

MRT 68601 hydrochloride is a valuable research tool for investigating the biological functions of TBK1. Its high potency and selectivity make it suitable for cellular and in vivo studies aimed at dissecting the roles of TBK1 in innate immunity, autophagy, and cancer biology. However, researchers should remain mindful of its off-target activity against IKKε and MARK3. Furthermore, the lack of conclusive data on its interaction with ULK1 and ULK2 warrants careful interpretation of results in autophagy-related studies, and direct testing is recommended if this interaction is a concern for the experimental system. This guide provides a foundational understanding of MRT 68601's target specificity to aid in the design and interpretation of future research.

References

Kinase Selectivity Profile of MRT68601 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT68601 hydrochloride is a potent inhibitor of TANK-binding kinase 1 (TBK1), a serine/threonine kinase that plays a critical role in innate immunity, autophagy, and cell proliferation.[1][2] Understanding the kinase selectivity profile of MRT68601 is crucial for its development as a chemical probe and potential therapeutic agent, as off-target effects can lead to unforeseen biological consequences. This guide provides a detailed overview of the kinase selectivity of MRT68601, methodologies for its determination, and the signaling pathways it modulates.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the quantitative data on the inhibitory activity of MRT68601 against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%.

| Kinase Target | IC50 (nM) | Fold Selectivity over TBK1 |

| TBK1 | 6 | 1 |

| IKKε | 160 | 27 |